Me-Tet-PEG3-NHBoc
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Overview
Description
Me-Tet-PEG3-NHBoc: is a compound used primarily as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and bioorthogonal, making this compound a valuable tool in bioconjugation and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-NHBoc involves several steps, starting with the preparation of the PEG linker and the introduction of the tetrazine group. The general synthetic route includes:
PEGylation: The PEG chain is synthesized or purchased as a starting material.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a suitable precursor, often involving a condensation reaction.
Boc Protection: The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG: Large-scale production of the PEG chain.
Chemical Modification: Introduction of the tetrazine group and Boc protection using industrial reactors and optimized reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG3-NHBoc primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The reaction typically occurs at room temperature and does not require any catalysts
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond, forming a conjugate that can be used in various applications .
Scientific Research Applications
Me-Tet-PEG3-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in ADCs.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Me-Tet-PEG3-NHBoc involves its tetrazine group undergoing the iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugate .
Comparison with Similar Compounds
Me-Tet-PEG3-NHBoc is unique due to its specific combination of a tetrazine group and PEG units. Similar compounds include:
Me-Tet-PEG2-NHBoc: Contains two PEG units instead of three, offering different solubility and flexibility properties.
Me-Tet-PEG4-NHBoc: Contains four PEG units, providing increased solubility but potentially reduced stability.
Tetrazine-PEG3-NHBoc: Lacks the methyl group on the tetrazine, affecting its reactivity and specificity
These compounds share similar functionalities but differ in their PEG chain length and tetrazine modifications, making this compound a versatile and unique linker for various applications.
Properties
Molecular Formula |
C24H36N6O6 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31) |
InChI Key |
SCIOKEISYHYNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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